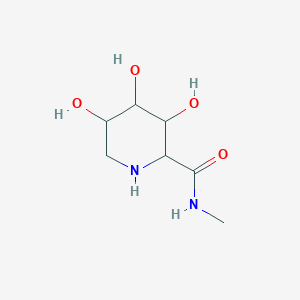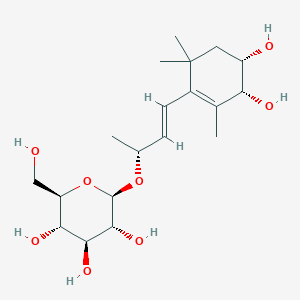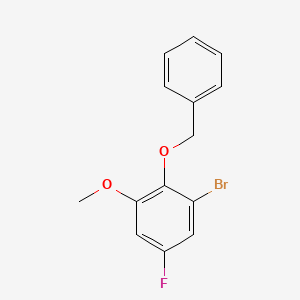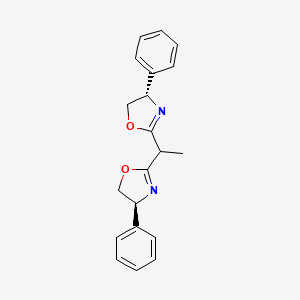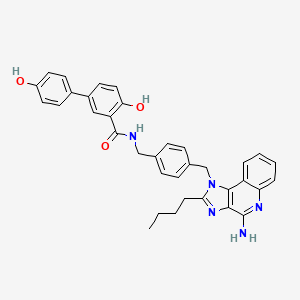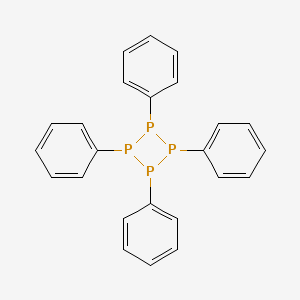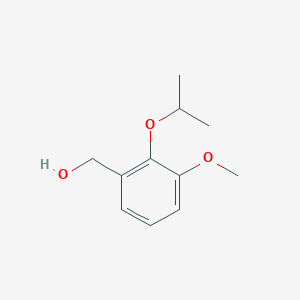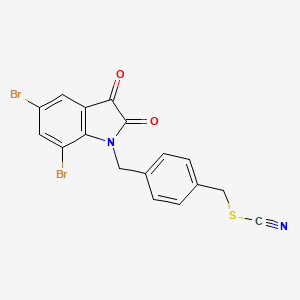
5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione typically involves multiple steps:
Bromination: The indoline-2,3-dione core is brominated at the 5 and 7 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Thiocyanation: The thiocyanatomethyl group is introduced by reacting the brominated indoline-2,3-dione with a thiocyanating agent, such as ammonium thiocyanate, in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indoline derivatives.
Substitution: The bromine atoms and thiocyanatomethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indoline derivatives.
Wissenschaftliche Forschungsanwendungen
5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, dyes, and pigments due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and thiocyanatomethyl group enhance its ability to interact with biological macromolecules, leading to various biological effects. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dibromo-1-(naphthalen-1-yl methyl)indoline-2,3-dione: This compound also contains bromine atoms and an indoline-2,3-dione core but has a naphthalen-1-yl methyl group instead of a thiocyanatomethyl group.
Indirubin derivatives: These compounds share the indoline-2,3-dione core and exhibit similar biological activities, such as anticancer properties.
Uniqueness
5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione is unique due to the presence of the thiocyanatomethyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H10Br2N2O2S |
|---|---|
Molekulargewicht |
466.1 g/mol |
IUPAC-Name |
[4-[(5,7-dibromo-2,3-dioxoindol-1-yl)methyl]phenyl]methyl thiocyanate |
InChI |
InChI=1S/C17H10Br2N2O2S/c18-12-5-13-15(14(19)6-12)21(17(23)16(13)22)7-10-1-3-11(4-2-10)8-24-9-20/h1-6H,7-8H2 |
InChI-Schlüssel |
LRFRSKDYIFHZQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3Br)Br)C(=O)C2=O)CSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


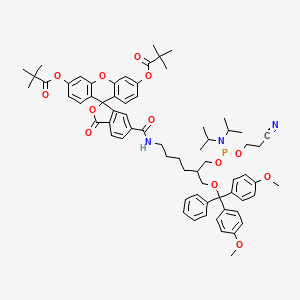
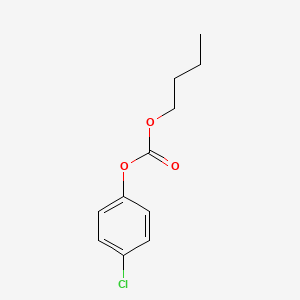
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
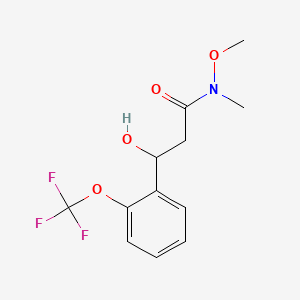
![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
